molecular formula C23H22BrClN2O4S B297208 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(4-methoxybenzyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(4-methoxybenzyl)acetamide

Cat. No.: B297208
M. Wt: 537.9 g/mol
InChI Key: HDKCZSRFFPFTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(4-methoxybenzyl)acetamide, also known as BSCMA, is a chemical compound that has been extensively studied for its potential use in scientific research. BSCMA has been found to have a wide range of applications in various fields such as biochemistry, pharmacology, and neuroscience.

Mechanism of Action

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(4-methoxybenzyl)acetamide acts as an antagonist for GPR119 by binding to the receptor and preventing its activation by endogenous ligands such as oleoylethanolamide (OEA) and 2-oleoylglycerol (2-OG). This compound has been found to be highly selective for GPR119 and does not bind to other GPCRs such as CB1 and MC4R. This compound has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endogenous ligands for GPR119.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits glucose-stimulated insulin secretion in pancreatic beta cells, suggesting that it may have potential therapeutic applications for the treatment of type 2 diabetes. This compound has also been found to inhibit food intake and promote weight loss in animal models, suggesting that it may have potential applications for the treatment of obesity. This compound has also been found to have anti-inflammatory effects and may have potential applications for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(4-methoxybenzyl)acetamide has several advantages for lab experiments. It is highly selective for GPR119 and does not bind to other GPCRs, making it a useful tool for studying the specific effects of GPR119 activation. This compound is also highly potent and has a long duration of action, making it useful for studying the long-term effects of GPR119 activation. However, this compound has several limitations. It has a low solubility in water, which can make it difficult to work with in some experimental settings. This compound also has a relatively short half-life in vivo, which can limit its usefulness for studying the long-term effects of GPR119 activation in animal models.

Future Directions

There are several future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(4-methoxybenzyl)acetamide. One area of research is the development of more potent and selective GPR119 antagonists for use in scientific research and potential therapeutic applications. Another area of research is the study of the physiological and biochemical effects of GPR119 activation in different tissues and cell types. Further research is also needed to elucidate the mechanisms underlying the anti-inflammatory effects of this compound and its potential applications for the treatment of inflammatory diseases. Overall, this compound has the potential to be a valuable tool for studying GPR119 and other GPCRs and has potential therapeutic applications for the treatment of type 2 diabetes, obesity, and inflammatory diseases.

Synthesis Methods

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(4-methoxybenzyl)acetamide involves the reaction of 4-bromobenzenesulfonyl chloride and 4-chlorobenzylamine, followed by the addition of 4-methoxybenzylamine and acetic anhydride. The resulting product is then purified using column chromatography. The yield of the synthesis process is around 50%.

Scientific Research Applications

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential use as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that play a crucial role in various physiological processes such as sensory perception, neurotransmission, and hormone regulation. This compound has been found to be a highly selective and potent antagonist for the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and insulin secretion. This compound has also been used to study other GPCRs such as the cannabinoid receptor 1 (CB1) and the melanocortin receptor 4 (MC4R).

Properties

Molecular Formula

C23H22BrClN2O4S

Molecular Weight

537.9 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H22BrClN2O4S/c1-31-21-10-4-17(5-11-21)14-26-23(28)16-27(15-18-2-8-20(25)9-3-18)32(29,30)22-12-6-19(24)7-13-22/h2-13H,14-16H2,1H3,(H,26,28)

InChI Key

HDKCZSRFFPFTNQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.